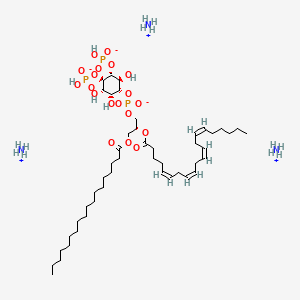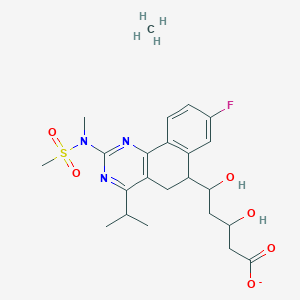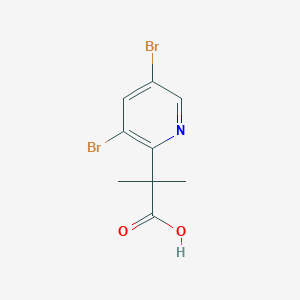![molecular formula C11H19NO3 B12278727 2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)
2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional configuration, which includes a bicyclo[3.1.0]hexane ring system. The presence of the tert-butoxycarbonyl (BOC) protecting group and the hydroxymethyl group further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Substitution Reaction: The initial step involves a substitution reaction on a precursor compound with dimethyl carbonate in the presence of a strong base such as lithium diisopropylamide (LDA) to form an intermediate.
Methylation: The intermediate is then subjected to methylation using dimethyl sulfate.
Cyclization: The resulting compound undergoes cyclization in the presence of a catalyst and a solvent like 2,2-dichloropropane.
Hydrolysis: The final step involves hydrolysis using methanol and aqueous hydrochloric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the BOC group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amines.
Applications De Recherche Scientifique
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anti-inflammatory agents.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Uniqueness
What sets (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL apart is its specific configuration and the presence of the BOC protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3 |
Clé InChI |
SRRXFFKYXKCTOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC2C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)

![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)





![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)


